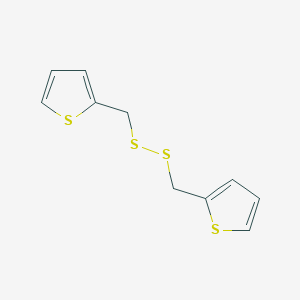

二(2-噻吩甲基)二硫化物

描述

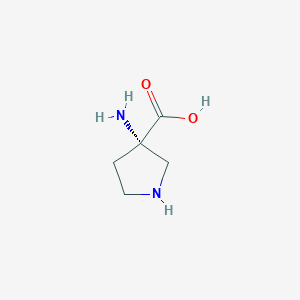

Bis(2-thiophenemethyl) disulfide is a chemical compound with the formula C10H10S4 . It is a sulfur-containing compound that is structurally characterized by two thiophene rings linked by a disulfide bond .

Molecular Structure Analysis

The molecular structure of Bis(2-thiophenemethyl) disulfide consists of two thiophene rings connected by a disulfide bond . The InChI key for this compound is WFMZJMLYKVJZAO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Bis(2-thiophenemethyl) disulfide has a molecular weight of 258.45 g/mol . It has a logP value of 4.891, indicating its lipophilicity . The water solubility of this compound is low, with a log10ws value of -5.15 .科学研究应用

硫化学: 二(二有机硫代膦酰基)-二硫化物,包括与二(2-噻吩甲基)二硫化物相关的化合物,用于硫化学,特别是在合成新醚和 X 射线结构分析中。该应用增强了对硫基化学反应的理解 (Bergemann et al., 1993)。

寡核苷酸(核苷磷硫代酸)的合成: 二(O,O-二异丙氧基膦代硫酰)二硫化物等化合物(二(2-噻吩甲基)二硫化物的变体)用作硫化试剂,可高效合成寡核苷酸(核苷磷硫代酸)。这些化合物因其高硫含量而对分子生物学领域有价值 (Stec et al., 1993)。

橡胶中的硫化反应: 二(二异丙基)硫代膦酰二硫化物(二(2-噻吩甲基)二硫化物的衍生物)用于橡胶的硫化反应。它有助于实现优异的热稳定性和热氧化稳定性以及快速交联,使其在橡胶产品的制造中具有重要意义 (Pimblott et al., 1979)。

RAFT 聚合: 与二(2-噻吩甲基)二硫化物相关的纯度较高的二(咔唑硫羰基)二硫化物用于甲基丙烯酸甲酯的 RAFT 聚合。该方法提供了一条生态友好且经济的途径,可以合成具有高分子量和低多分散性的明确聚合物 (Liu et al., 2012)。

聚(硫芳基)的合成: 相关化合物二(3,5-二甲基苯基)二硫化物的氧化光聚合用于在室温下合成非污染的聚(硫芳基)。该工艺对于开发无金属盐污染的新材料具有重要意义 (Yamamoto et al., 1993)。

食品稳定性: 二硫化物,包括与二(2-噻吩甲基)二硫化物相关的二硫化物,在加热食品中的稳定性方面进行了研究。了解这些化合物的稳定性对于评估潜在的健康风险以及食品产品的适当储存和处理至关重要 (Guth et al., 1995)。

未来方向

While specific future directions for Bis(2-thiophenemethyl) disulfide are not mentioned in the available literature, research into the properties and applications of disulfide-containing compounds is ongoing. For instance, disulfide bonds are being studied for their potential in creating reprocessable covalent adaptable networks with excellent elevated-temperature creep resistance . Furthermore, thiol- and disulfide-based materials are being explored for their stimulus-responsive and self-healing properties .

属性

IUPAC Name |

2-[(thiophen-2-ylmethyldisulfanyl)methyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S4/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMZJMLYKVJZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CSSCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-thiophenemethyl) disulfide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)

![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)

![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)